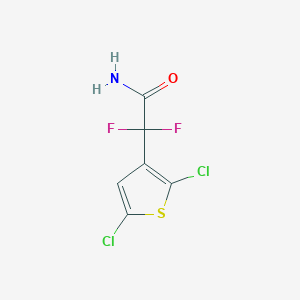
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” is a related compound . It has a molecular weight of 211.07 and is a powder at room temperature .
Synthesis Analysis
A new series of compounds, “3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides” and their thiazole derivatives, have been synthesized . The synthesis involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Chemical Reactions Analysis
The synthesis of related compounds involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Physical And Chemical Properties Analysis
The related compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” is a powder at room temperature . It has a molecular weight of 211.07 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has explored various synthetic pathways and the creation of novel compounds derived from chlorodifluoroacetamides, including "2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide". One study highlighted the preparation of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides through electrochemical silylation. These intermediates served as precursors for the synthesis of 3,3-difluoroazetidinones, showcasing a novel approach to these compounds (Bordeau et al., 2006).
Potential Anticancer Applications
A related compound, "5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole", demonstrated apoptosis-inducing capabilities in cancer cell lines. This highlights the potential therapeutic applications of chlorothiophenyl derivatives in cancer treatment, offering insights into how structural analogs like "this compound" might be utilized (Zhang et al., 2005).
Antiplasmodial Properties
Another study synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides to evaluate their in vitro antiplasmodial properties. Compounds combining fluorophenyl groups showed promising biological activity against the Plasmodium falciparum parasite. This research suggests the potential of fluorinated acetamide derivatives in developing antimalarial drugs (Mphahlele et al., 2017).
Analytical Applications
Derivatization techniques using N-methyl-bis-trifluoroacetamide (MBTFA) for the quantification of chlorodifluoroacetamide derivatives in complex matrices like drinking water have been improved. This development enhances the analytical methodologies for detecting and quantifying such compounds in environmental samples (Kubwabo et al., 2009).
Materials Science
The compound has also found applications in materials science, where derivatives of chlorodifluoroacetamides have been used in the synthesis of novel polymers and materials with unique properties, such as high glass-transition temperatures and solubility in a variety of solvents. This illustrates the compound's potential in developing new materials with advanced functionalities (Huang et al., 2007).
Safety and Hazards
The related compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
A series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were successfully synthesized by the condensation of chalcones with malononitrile in basic medium . These compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines . This suggests potential future directions in the development of new drugs.
Propriétés
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NOS/c7-3-1-2(4(8)13-3)6(9,10)5(11)12/h1H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPSCSZRIZQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(C(=O)N)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

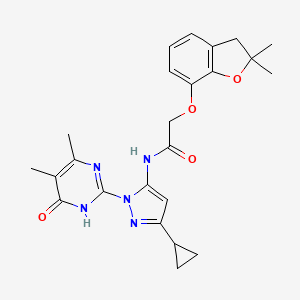
![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
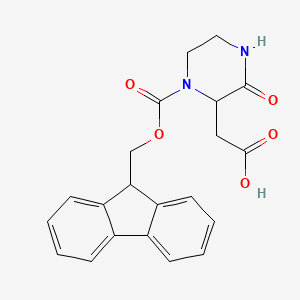

![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
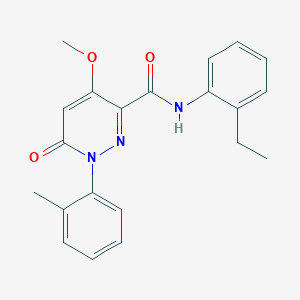
![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2935046.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2935049.png)
![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)

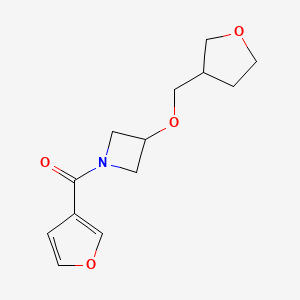
![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)